molecular formula C38H25N B1486597 3-(Diphenylamino)dibenzo[g,p]chrysene CAS No. 1397202-77-5

3-(Diphenylamino)dibenzo[g,p]chrysene

Cat. No. B1486597
M. Wt: 495.6 g/mol
InChI Key: UNHRFJSSMJBBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Diphenylamino)dibenzo[g,p]chrysene” is a chemical compound with the molecular formula C38H25N and a molecular weight of 495.63 . It appears as a white to light yellow to green powder or crystal .


Synthesis Analysis

The synthesis of “3-(Diphenylamino)dibenzo[g,p]chrysene” involves several steps, including the dimerization of fluorenones and the carbocation 1,2-shift . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of “3-(Diphenylamino)dibenzo[g,p]chrysene” consists of a central carbon atom bonded to a benzene ring, with two phenyl groups attached to the central carbon . More detailed structural analysis can be found in the referenced papers .


Physical And Chemical Properties Analysis

“3-(Diphenylamino)dibenzo[g,p]chrysene” is a solid at 20 degrees Celsius . The melting point ranges from 230.0 to 237.0 degrees Celsius .

Scientific Research Applications

Electroluminescent Properties

3-(Diphenylamino)dibenzo[g,p]chrysene derivatives have been studied for their electroluminescent (EL) properties, specifically within the context of organic light-emitting diodes (OLEDs). For instance, a derivative used as a dopant in a blue-emitting OLED demonstrated good EL performance with appreciable power, luminous, and external quantum efficiency at specific operational parameters. The CIE coordinates indicated a color purity corresponding to blue light (Kim et al., 2016).

Applications in Discotic Liquid Crystals

Dibenzo[g,p]chrysene serves as a novel core for discotic liquid crystals. It exhibits charge-transfer interactions that induce the formation of a columnar mesophase, which is an ordered state of matter between a liquid and a solid. These properties have been observed in derivatives of dibenzo[g,p]chrysene and studied using techniques like polarizing microscopy and differential scanning calorimetry (Kumar & Varshney, 2002).

Applications in Organic Electronics

A particular derivative of dibenzo[g,p]chrysene , 3,6,11,14-tetramethoxyphenylamine-dibenzo[g,p]chrysene (MeOPhN-DBC) , was identified as a promising material for anode buffer layers in organic electronics, specifically in polymer solar cells. Its inclusion in the device structure led to a significant improvement in the power conversion efficiency, attributed to its hole-transport ability, thermal stability, and suitable energy levels (Wang et al., 2019).

Red Phosphorescent Organic Light-Emitting Diodes

The compound 3,6,11,14-tetraphenyldibenzo[g,p]chrysene (TPDBC) was used as a building block for host materials in red phosphorescent organic light-emitting diodes (PHOLEDs). It achieved a maximum external quantum efficiency (EQE), marking the first report of a dibenzo[g,p]chrysene motif in this application. This indicates its potential as a new molecular platform in molecular electronics (Liu et al., 2017).

Safety And Hazards

This compound is light-sensitive and air-sensitive . It should be handled with personal protective equipment, and contact with skin and eyes should be avoided . It’s also recommended to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

N,N-diphenylhexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8,10,12,15,17,19,21,23,25-tridecaen-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H25N/c1-3-13-26(14-4-1)39(27-15-5-2-6-16-27)28-23-24-35-36(25-28)31-19-9-12-22-34(31)37-32-20-10-7-17-29(32)30-18-8-11-21-33(30)38(35)37/h1-25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHRFJSSMJBBLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C6=CC=CC=C6C7=CC=CC=C75)C8=CC=CC=C84
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Diphenylamino)dibenzo[g,p]chrysene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Diphenylamino)dibenzo[g,p]chrysene
Reactant of Route 2
Reactant of Route 2
3-(Diphenylamino)dibenzo[g,p]chrysene
Reactant of Route 3
Reactant of Route 3
3-(Diphenylamino)dibenzo[g,p]chrysene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(Diphenylamino)dibenzo[g,p]chrysene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(Diphenylamino)dibenzo[g,p]chrysene
Reactant of Route 6
Reactant of Route 6
3-(Diphenylamino)dibenzo[g,p]chrysene

Citations

For This Compound
4
Citations
Y Katsurada, S Hirata, K Totani… - Advanced Optical …, 2015 - Wiley Online Library
Photoreversible on–off recording of red persistent room‐temperature phosphorescence (RTP) is demonstrated. Host–guest materials composed of a persistent phosphorescent guest (D…
Number of citations: 98 onlinelibrary.wiley.com
T Hori, K Totani, S Hirata, T Watanabe - Chemical Physics Letters, 2018 - Elsevier
Herein, we present a method for the modification of the refractive index (n), based on employing an organic molecule with a long triplet excited-state lifetime. A host-guest material …
Number of citations: 5 www.sciencedirect.com
S Hirata - Applied Physics Reviews, 2022 - pubs.aip.org
Persistent room temperature phosphorescence (pRTP) is important to high-resolution imaging independent of autofluorescence and the scattering of excitation light for security and …
Number of citations: 52 pubs.aip.org
B Sk, S Hirata - Chemical Communications, 2023 - pubs.rsc.org
Triplet harvesting is important for high-efficiency optoelectronics devices, time-resolved bioimaging, sensing, and anti-counterfeiting devices. Förster resonance energy transfer (FRET) …
Number of citations: 1 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.